

Molecular weight and formula of 2-Bromobenzoylacetoneitrile [cid:4]

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Compound of Interest

Compound Name: 2-Bromobenzoylacetoneitrile

Cat. No.: B1278727

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An In-depth Technical Guide to 2-Bromobenzoylacetoneitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of **2-Bromobenzoylacetoneitrile** (also known as 3-(2'-Bromophenyl)-3-oxopropanenitrile). This document is intended for use by researchers, scientists, and professionals in the fields of drug development and chemical synthesis.

Core Compound Information

Parameter	Value	Reference
Chemical Formula	C ₉ H ₆ BrNO	[1]
Molecular Weight	224.06 g/mol	[1]
CAS Number	53882-80-7	[1]
Synonyms	3-(2'-Bromophenyl)-3-oxopropanenitrile	[1] [2]

Physicochemical Data

A summary of the key physical and chemical properties of **2-Bromobenzoylacetoneitrile** is presented below. This data is essential for its handling, storage, and application in experimental settings.

Property	Value	Notes
Melting Point	36-38 °C	
Boiling Point	358.0 ± 27.0 °C	Predicted
Density	1.523 g/cm ³	
pKa	6.41 ± 0.10	Predicted
Purity	97%	As per typical commercial grade

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **2-Bromobenzoylacetoneitrile** are provided below. These protocols are based on established chemical principles for similar compounds and serve as a guide for laboratory procedures.

Synthesis of 2-Bromobenzoylacetoneitrile

The synthesis of **2-Bromobenzoylacetoneitrile** can be achieved through the condensation of a 2-bromobenzoate ester with acetonitrile in the presence of a strong base. A representative experimental protocol is as follows:

Materials:

- Methyl 2-bromobenzoate
- Anhydrous acetonitrile
- Sodium ethoxide
- Anhydrous toluene

- Hydrochloric acid (1 M)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous toluene and sodium ethoxide.
- Slowly add anhydrous acetonitrile to the stirred suspension at room temperature.
- To this mixture, add a solution of methyl 2-bromobenzoate in anhydrous toluene dropwise over a period of 30 minutes.
- After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of 1 M hydrochloric acid until the mixture is acidic.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure **2-Bromobenzoylacetonitrile**.

Analytical Methods

1. High-Performance Liquid Chromatography (HPLC)

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μ m).
- Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Sample Preparation: Dissolve a small amount of **2-Bromobenzoylacetonitrile** in the mobile phase to a concentration of approximately 1 mg/mL.

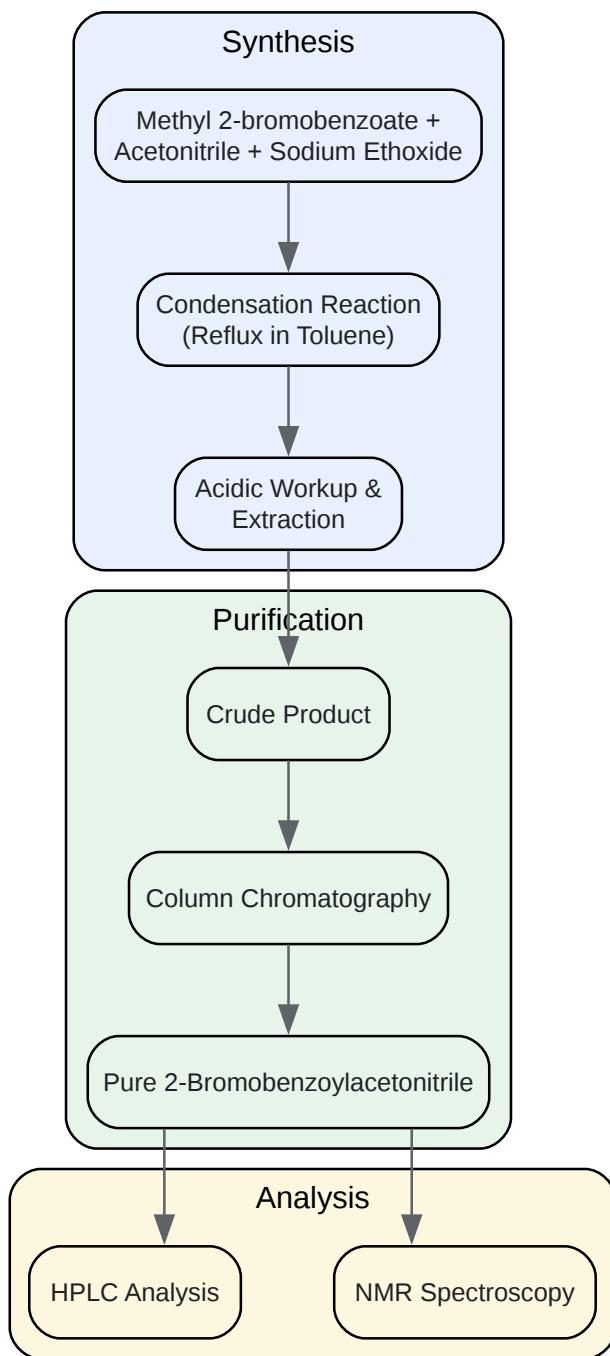
2. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz or higher NMR spectrometer.
- Solvent: Deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6).
- Procedure: Prepare a sample by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent. Acquire ^1H and ^{13}C NMR spectra. The expected ^1H NMR spectrum would show signals corresponding to the aromatic protons and the methylene protons of the acetonitrile group. The ^{13}C NMR spectrum would display resonances for the carbonyl carbon, the nitrile carbon, and the aromatic carbons.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and subsequent purification and analysis of **2-Bromobenzoylacetonitrile**.

Workflow for Synthesis and Analysis of 2-Bromobenzoylacetone

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Caption: Synthesis and Analysis Workflow.

Safety and Handling

2-Bromobenzoylacetonitrile is a chemical that should be handled with care in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.[3][4][5]

General Precautions:

- Work in a well-ventilated fume hood.[3]
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][4]
- Avoid inhalation, ingestion, and contact with skin and eyes.[3][5]
- In case of contact, rinse the affected area immediately with plenty of water.[5]
- Store in a cool, dry, and well-ventilated area in a tightly sealed container.[3][4]

Hazard Statements:

- Harmful if swallowed, in contact with skin, or if inhaled.
- Causes skin and serious eye irritation.
- May cause respiratory irritation.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information specifically detailing the biological activity or associated signaling pathways of **2-Bromobenzoylacetonitrile**. As a bromo-substituted benzoyl compound, it serves as a versatile intermediate in synthetic chemistry, potentially for the creation of novel drug candidates.[6] Its utility in drug development stems from the ability to further functionalize the molecule to interact with various biological targets.[6] Researchers may utilize this compound as a building block for screening libraries aimed at discovering new therapeutic agents. Further research is required to elucidate any specific biological effects and mechanisms of action.

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